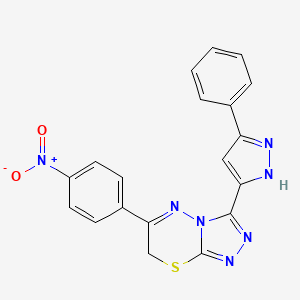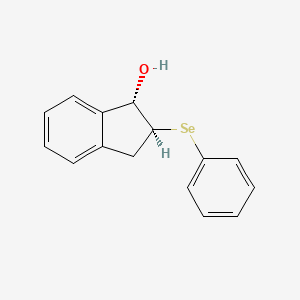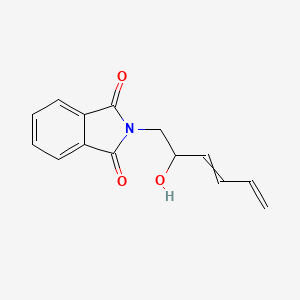![molecular formula C16H24N2O B12624545 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde CAS No. 919088-02-1](/img/structure/B12624545.png)
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 4-methylpiperazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation techniques to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzoic acid.
Reduction: Formation of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: A closely related compound with similar chemical properties.
4-(4-Methylpiperazin-1-yl)butan-1-amine: Another derivative with a different functional group.
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzaldehyde moiety with a 4-methylpiperazine group makes it a versatile compound for various applications .
Propiedades
Número CAS |
919088-02-1 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
4-[4-(4-methylpiperazin-1-yl)butyl]benzaldehyde |
InChI |
InChI=1S/C16H24N2O/c1-17-10-12-18(13-11-17)9-3-2-4-15-5-7-16(14-19)8-6-15/h5-8,14H,2-4,9-13H2,1H3 |
Clave InChI |
UYMGFBAPBDWEGR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCCC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)



![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)


![6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B12624525.png)
![4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12624533.png)
![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)
![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)
